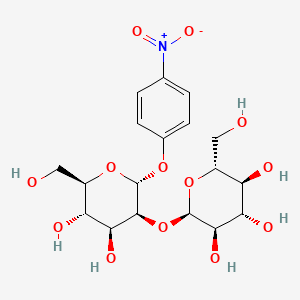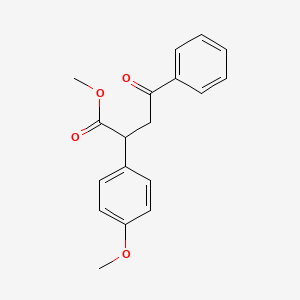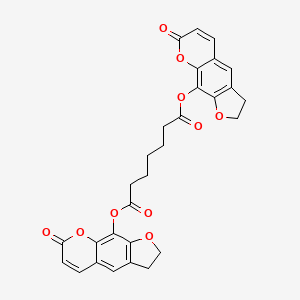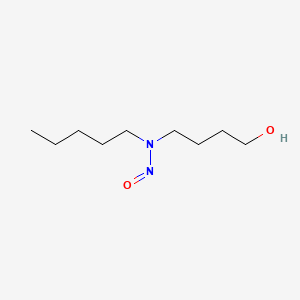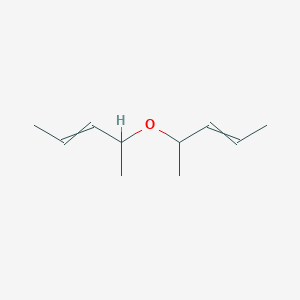
1,1'-Oxybis(1-methyl-2-butene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’-Oxybis(1-methyl-2-butene) typically involves oxidation reactions . The specific synthetic routes and reaction conditions can be adjusted based on the desired outcome. Industrial production methods often involve the use of catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
1,1’-Oxybis(1-methyl-2-butene) undergoes various types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Oxybis(1-methyl-2-butene) has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(1-methyl-2-butene) involves its interaction with molecular targets through electrophilic addition reactions . These reactions often proceed via the formation of carbocation intermediates, which can undergo rearrangement to form more stable products . The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Comparison with Similar Compounds
1,1’-Oxybis(1-methyl-2-butene) can be compared with other similar compounds, such as:
4,4’-Oxybis(2-pentene): Similar in structure but with different reactivity and applications.
1,1’-Oxybis(1-methyl-2-butene): Another name for the same compound, highlighting its structural features.
The uniqueness of 1,1’-Oxybis(1-methyl-2-butene) lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-pent-3-en-2-yloxypent-2-ene |
InChI |
InChI=1S/C10H18O/c1-5-7-9(3)11-10(4)8-6-2/h5-10H,1-4H3 |
InChI Key |
ZNULDQGEHABBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)OC(C)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

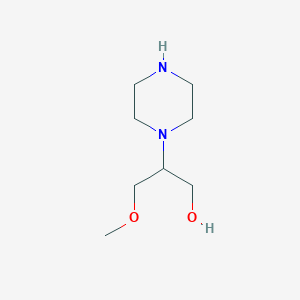
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)
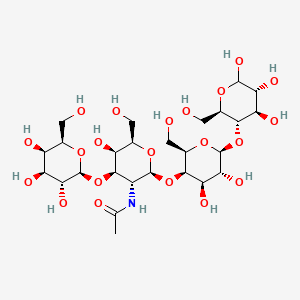
![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
